molecular formula C12H14ClNO B12704099 5-((2-Chlorophenyl)methyl)-3-methyl-2-pyrrolidinone CAS No. 97561-95-0

5-((2-Chlorophenyl)methyl)-3-methyl-2-pyrrolidinone

Cat. No.: B12704099
CAS No.: 97561-95-0
M. Wt: 223.70 g/mol
InChI Key: HXUIYPGUOGMPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-Chlorophenyl)methyl)-3-methyl-2-pyrrolidinone is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with a chlorophenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chlorophenyl)methyl)-3-methyl-2-pyrrolidinone typically involves the reaction of 2-chlorobenzyl chloride with 3-methyl-2-pyrrolidinone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-((2-Chlorophenyl)methyl)-3-methyl-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

5-((2-Chlorophenyl)methyl)-3-methyl-2-pyrrolidinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-((2-Chlorophenyl)methyl)-3-methyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-oxadiazole: Shares a chlorophenyl group but has a different core structure.

    3-Methyl-2-pyrrolidinone: Lacks the chlorophenylmethyl group.

    2-Chlorobenzyl chloride: Used as a starting material in the synthesis of the compound.

Uniqueness

5-((2-Chlorophenyl)methyl)-3-methyl-2-pyrrolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidinone ring with a chlorophenylmethyl group makes it a valuable compound for various applications.

Properties

CAS No.

97561-95-0

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

5-[(2-chlorophenyl)methyl]-3-methylpyrrolidin-2-one

InChI

InChI=1S/C12H14ClNO/c1-8-6-10(14-12(8)15)7-9-4-2-3-5-11(9)13/h2-5,8,10H,6-7H2,1H3,(H,14,15)

InChI Key

HXUIYPGUOGMPHA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1=O)CC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.